molecular formula C25H22N4O5S B12364901 Antifungal agent 88

Antifungal agent 88

Katalognummer: B12364901
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: IFWVMSVACSIUFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antifungal agent 88 is a compound known for its potent antifungal properties. It is used to treat various fungal infections by targeting and disrupting the fungal cell membrane. This compound is particularly effective against a wide range of fungal species, making it a valuable tool in both medical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 88 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of organic reactions such as alkylation, acylation, or cyclizationCommon reagents used in these reactions include organic solvents like chloroform or methanol, and catalysts such as phospholipids and cholesterol .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to optimize the formulation parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Antifungal agent 88 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In this type of reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions often result in the formation of new functionalized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Antifungal agent 88 has a wide range of scientific research applications:

Eigenschaften

Molekularformel

C25H22N4O5S

Molekulargewicht

490.5 g/mol

IUPAC-Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C25H22N4O5S/c30-21-7-3-1-5-19(21)23-27-24(20-6-2-4-8-22(20)31)29(28-23)18-11-9-16(10-12-18)25(32)26-17-13-14-35(33,34)15-17/h1-12,17,30-31H,13-15H2,(H,26,32)

InChI-Schlüssel

IFWVMSVACSIUFD-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C(=NC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.